molecular formula C11H11NO6 B14153026 alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester CAS No. 20207-84-5

alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester

Cat. No.: B14153026
CAS No.: 20207-84-5
M. Wt: 253.21 g/mol
InChI Key: QTLBKSGZCHZBHO-RMKNXTFCSA-N
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Description

Alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester: is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester typically involves the nitration of furan derivatives followed by esterification. One common method includes the nitration of 2-acetylfuran to produce 5-nitro-2-acetylfuran, which is then subjected to a Knoevenagel condensation with ethyl acetoacetate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs continuous-flow, gas-phase catalytic processes. These methods are advantageous due to their efficiency and scalability. For instance, the cross-ketonization of reactants derived from renewable sources, such as furfural and acetic acid, can be utilized to produce furan derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions, often using hydrogenation catalysts, can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Nucleophiles: Ammonia, amines.

Major Products

Scientific Research Applications

Alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. Additionally, the furan ring structure allows for interactions with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and acetyl groups allows for a wide range of chemical modifications and applications, setting it apart from other furan derivatives .

Properties

CAS No.

20207-84-5

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

ethyl (2E)-2-[(5-nitrofuran-2-yl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C11H11NO6/c1-3-17-11(14)9(7(2)13)6-8-4-5-10(18-8)12(15)16/h4-6H,3H2,1-2H3/b9-6+

InChI Key

QTLBKSGZCHZBHO-RMKNXTFCSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)[N+](=O)[O-])/C(=O)C

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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